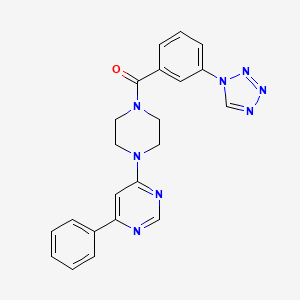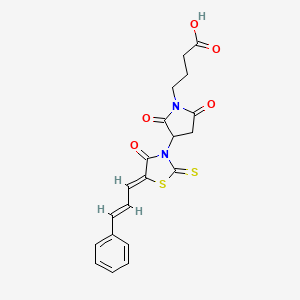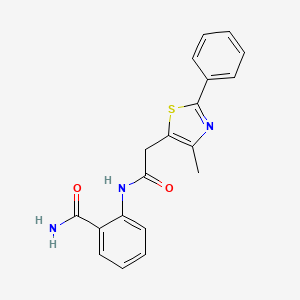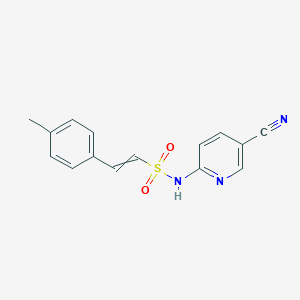![molecular formula C16H17NO2S B2822031 3-Methoxy-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzamide CAS No. 2415512-15-9](/img/structure/B2822031.png)
3-Methoxy-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzamide, also known as MTCPM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine and agriculture. MTCPM is a cyclic compound that belongs to the class of benzamides and has a molecular formula of C17H19NO2S.
Mechanism of Action
The mechanism of action of 3-Methoxy-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and receptors in the body. 3-Methoxy-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzamide has been found to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning. 3-Methoxy-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzamide has also been found to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of prostaglandins, which play a role in inflammation.
Biochemical and Physiological Effects:
3-Methoxy-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzamide has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and improve glucose tolerance. 3-Methoxy-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzamide has also been found to have antioxidant properties, which may help protect against oxidative stress.
Advantages and Limitations for Lab Experiments
3-Methoxy-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized. 3-Methoxy-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzamide has also been found to have low toxicity, making it a safe compound to use in lab experiments. However, there are some limitations to using 3-Methoxy-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzamide in lab experiments. It is a relatively new compound, and more research is needed to fully understand its properties and potential applications. Additionally, the synthesis process is complex and requires expertise in organic chemistry.
Future Directions
There are several future directions for the research on 3-Methoxy-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzamide. One direction is to further study its anti-tumor properties and potential use in cancer treatment. Another direction is to study its potential use in treating Alzheimer's disease and diabetes. Additionally, more research is needed to fully understand the mechanism of action of 3-Methoxy-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzamide and its biochemical and physiological effects. Further studies are also needed to optimize the synthesis process and explore potential modifications of the compound to enhance its properties.
In conclusion, 3-Methoxy-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzamide is a promising compound that has potential applications in various scientific research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in medicine and agriculture.
Synthesis Methods
The synthesis of 3-Methoxy-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzamide involves a series of chemical reactions. The starting material is 3-methoxybenzoic acid, which is reacted with thionyl chloride to form 3-methoxybenzoyl chloride. This is then reacted with cyclopropylmethylamine and thiophene-3-carboxylic acid to form the final product, 3-Methoxy-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzamide. The synthesis process is complex and requires expertise in organic chemistry.
Scientific Research Applications
3-Methoxy-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzamide has shown potential in various scientific research applications. It has been studied for its anti-inflammatory and anti-tumor properties. 3-Methoxy-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzamide has been found to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and liver cancer. It has also been studied for its potential use in treating Alzheimer's disease and diabetes. 3-Methoxy-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzamide has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the development of Alzheimer's disease. It has also been found to improve glucose tolerance in diabetic rats.
properties
IUPAC Name |
3-methoxy-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2S/c1-19-14-4-2-3-12(9-14)15(18)17-11-16(6-7-16)13-5-8-20-10-13/h2-5,8-10H,6-7,11H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUFRNIWYVMMAOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCC2(CC2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(benzylthio)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide](/img/structure/B2821948.png)



![2-chloro-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide](/img/structure/B2821954.png)
![2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2821955.png)

![N-[(methoxyimino)methyl]-6-oxo-4-phenoxy-1-phenyl-1,6-dihydro-3-pyridazinecarboxamide](/img/structure/B2821959.png)




![6-Bromo-3-(difluoromethyl)-2-methylimidazo[1,2-a]pyridine](/img/structure/B2821969.png)
![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2821970.png)